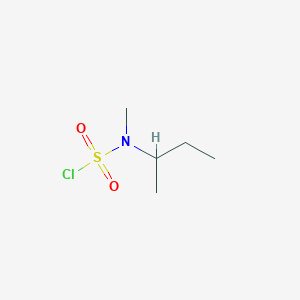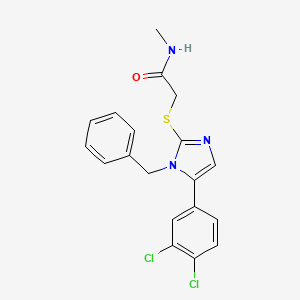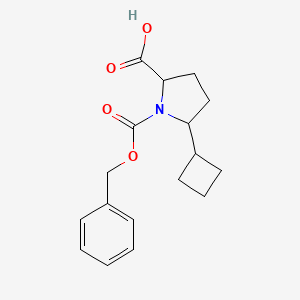
N-butan-2-yl-N-methylsulfamoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butan-2-yl-N-methylsulfamoyl chloride is a chemical compound with the molecular formula C5H12ClNO2S and a molecular weight of 185.67 g/mol . It is also known by its IUPAC name, sec-butyl (methyl)sulfamoyl chloride . This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-N-methylsulfamoyl chloride typically involves the reaction of sec-butylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
sec-Butylamine+Chlorosulfonic acid→N-butan-2-yl-N-methylsulfamoyl chloride+HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and reaction time are carefully controlled to optimize the yield of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include additional purification steps, such as distillation or recrystallization, to obtain a high-purity product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-butan-2-yl-N-methylsulfamoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonamide and hydrochloric acid.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at moderate temperatures.
Major Products Formed
Substitution Reactions: The major products of nucleophilic substitution reactions are the corresponding sulfonamides, ethers, or thioethers, depending on the nucleophile used.
Hydrolysis: The primary products of hydrolysis are the corresponding sulfonamide and hydrochloric acid.
Applications De Recherche Scientifique
N-butan-2-yl-N-methylsulfamoyl chloride has several applications in scientific research, including:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs.
Mécanisme D'action
The mechanism of action of N-butan-2-yl-N-methylsulfamoyl chloride involves its reactivity with nucleophiles. The compound’s sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical reactions to form new bonds and modify existing molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-butyl-N-methylsulfamoyl chloride
- N-isopropyl-N-methylsulfamoyl chloride
- N-ethyl-N-methylsulfamoyl chloride
Uniqueness
N-butan-2-yl-N-methylsulfamoyl chloride is unique due to its specific structure, which imparts distinct reactivity and properties compared to other similar compounds. The presence of the sec-butyl group influences its steric and electronic characteristics, making it suitable for specific applications in chemical synthesis and research .
Propriétés
IUPAC Name |
N-butan-2-yl-N-methylsulfamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClNO2S/c1-4-5(2)7(3)10(6,8)9/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTLOAIFSSQAFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1095178-21-4 |
Source


|
| Record name | N-(butan-2-yl)-N-methylsulfamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-9-[(3-methylphenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione](/img/structure/B2758972.png)

![1,3,9-trimethyl-8-{[2-(morpholin-4-yl)ethyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B2758975.png)
![N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2758976.png)
![N-(1-Cyanocyclohexyl)-2-[4-(phenoxymethyl)piperidin-1-yl]propanamide](/img/structure/B2758978.png)

![2-(3,4-dimethylphenyl)-8-ethoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one](/img/structure/B2758983.png)
![n-[Cyano(4-fluorophenyl)methyl]-2-(oxolan-3-yl)acetamide](/img/structure/B2758985.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2758986.png)
![N-[bis(morpholin-4-yl)-lambda4-sulfanylidene]benzenesulfonamide](/img/structure/B2758987.png)
![N-(3-ethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B2758989.png)
![N-(3,4-dimethoxyphenethyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2758990.png)

![2-((5-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide](/img/structure/B2758994.png)
